![molecular formula C7H9NO2 B1322774 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid CAS No. 1367697-62-8](/img/structure/B1322774.png)

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Overview

Description

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, also referred to as vince lactam, is a versatile intermediate in the synthesis of carbocyclic nucleosides . It has been investigated in a supersonic jet by Fourier transform microwave spectroscopy .

Synthesis Analysis

The reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . This compound is a potential precursor of deoxycarbocyclic nucleosides .Molecular Structure Analysis

The empirical formula of this compound is C6H7NO, and its molecular weight is 109.13 . The structure of this compound was investigated using Fourier transform microwave spectroscopy .Chemical Reactions Analysis

This compound undergoes a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid . On the other hand, the reaction of 2-benzoyl-2-azabicyclo[2.2.1]hept-5-ene with trifluoroacetic acid in heated benzene afforded 1-[(benzoylamino)methyl]-1,3-cyclopentadiene which afforded a Diels–Alder cycloadduct with N-phenylmaleimide .Physical And Chemical Properties Analysis

The boiling point of this compound is 102-106 °C/0.25 mmHg (lit.), and its melting point is 54-58 °C (lit.) . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Skeletal Rearrangement

This compound can undergo a novel skeletal rearrangement under acidic conditions . The reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives, which underwent a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones .

Synthetic Building Block

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is a versatile synthetic building block . It has been used in the development of various methods of preparation of Vince lactam and the resolution of its stereoisomers .

Mechanistic Investigation

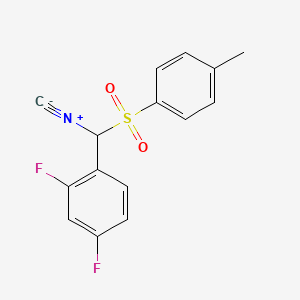

The compound has been used in mechanistic investigation on the Diels-Alder reaction of tosyl cyanide and cyclopentadiene via labeling experiments .

Enzyme Studies

It has been used in studies involving Lipase enzymes for the resolution of racemic mixtures .

Transition Metal Catalyzed Methodology Development

The versatility of this compound is represented by the numerous transition metal catalyzed methodology development reactions which have used it as a model substrate of ample significance .

Therapeutic Drug Synthesis

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been used in the synthesis of therapeutic drugs . For example, it was used in the preparation of (3 aS,4 R,6 R,6 aR)-6- ((methoxy-methoxy)methyl)-2,2-dimethyltetrahydro-3 aH -cyclopenta [ d ] [1,3]dioxol-4-amine, a precursor of analog of bredinin .

Chemoenzymatic Synthesis

It has been used in the chemoenzymatic synthesis of (−)-carbovir .

Safety And Hazards

properties

IUPAC Name |

2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBWRUUYOYWXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1NC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What interesting chemical transformation do 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives undergo under acidic conditions?

A1: These derivatives, when treated with trifluoroacetic acid, undergo a stereospecific rearrangement. This results in the formation of 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. This unusual transformation essentially expands the ring system and introduces an oxygen atom into the structure. [] You can learn more about the proposed mechanism and reaction conditions in the research article:

Q2: Can 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives participate in other types of reactions?

A2: Yes, they can! For instance, 2-benzoyl-2-azabicyclo[2.2.1]hept-5-ene reacts with trifluoroacetic acid in heated benzene to yield 1-[(benzoylamino)methyl]-1,3-cyclopentadiene. This cyclopentadiene derivative can further react with N-phenylmaleimide in a Diels-Alder cycloaddition. [] This highlights the versatility of these compounds as building blocks in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B1322699.png)

![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)